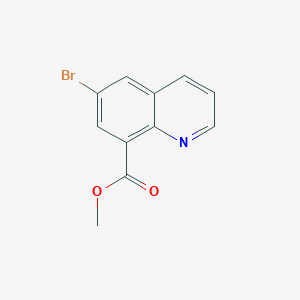

Methyl 6-bromoquinoline-8-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 6-bromoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRRZMBXOBYOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736094 | |

| Record name | Methyl 6-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266728-34-0 | |

| Record name | Methyl 6-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 6-bromoquinoline-8-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of methyl 6-bromoquinoline-8-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic placement of a bromine atom and a methyl ester group on this scaffold provides two distinct and versatile chemical handles for synthetic elaboration. This guide will detail the compound's core properties, plausible synthetic routes, key reactive characteristics, and its potential as a foundational intermediate in the development of novel therapeutics.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Identifier and Property Summary

The fundamental properties of this compound are summarized below. These data are essential for experimental design, characterization, and safety considerations.

| Property | Value | Source |

| CAS Number | 1266728-34-0 | [2] |

| Molecular Formula | C₁₁H₈BrNO₂ | [2] |

| Molecular Weight | 266.09 g/mol | [2] |

| Synonyms | 8-Quinolinecarboxylic acid, 6-bromo-, methyl ester | [2] |

| Predicted pKa | 2.38 ± 0.20 | [2] |

| Appearance | Solid (Predicted) | [3] |

Spectroscopic Signature Analysis

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or prior to its use in further reactions. While specific experimental spectra for this exact isomer are not compiled in public databases, its signature can be reliably predicted based on its structure and data from closely related analogs.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, typically in the δ 7.5-9.0 ppm range. A sharp singlet for the methyl ester protons (-OCH₃) would appear further upfield, likely around δ 3.9-4.1 ppm. The coupling patterns (doublets, triplets, doublets of doublets) of the aromatic protons are dictated by their positions relative to each other and the nitrogen atom.

-

¹³C NMR : The spectrum would display 11 unique carbon signals. The carbonyl carbon of the ester is the most deshielded, appearing around δ 165-170 ppm. Aromatic carbons would resonate between δ 120-150 ppm, and the methyl carbon would be found upfield around δ 52-55 ppm.

-

-

Mass Spectrometry (MS) : Mass spectrometry is definitive for confirming molecular weight. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic isotopic pattern.[5] The molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z 266 (for C₁₁H₈⁷⁹BrNO₂) and another at m/z 268 (for C₁₁H₈⁸¹BrNO₂). This M/M+2 pattern is a hallmark signature for a monobrominated compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. The spectrum should prominently feature a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. Bands in the 1500-1600 cm⁻¹ region would be attributable to C=C and C=N stretching within the quinoline ring. Aromatic C-H stretching would appear above 3000 cm⁻¹, while a C-Br stretching band would be observed in the fingerprint region, typically around 500-650 cm⁻¹.

Synthesis and Purification

Strategic Synthesis Pathway

The logical synthetic pathway involves the preparation of 6-bromoquinoline-8-carboxylic acid followed by an acid-catalyzed esterification. The quinoline core itself can be constructed via established methods such as the Skraup or Doebner-von Miller reactions on a suitably substituted aniline precursor.

Caption: Plausible two-stage synthesis of the target molecule.

Reference Experimental Protocol: Fischer Esterification

The following protocol is adapted from a validated synthesis of a structural isomer, methyl 6-bromoquinoline-2-carboxylate, and represents a field-proven method for this class of transformation.[6]

Objective: To convert 6-bromoquinoline-8-carboxylic acid to its corresponding methyl ester.

Materials:

-

6-bromoquinoline-8-carboxylic acid[7]

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄) or Methanesulfonic acid[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-bromoquinoline-8-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) dropwise at room temperature.

-

Causality: Methanol serves as both the solvent and the reactant. The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Neutralization: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dissolve the residue in DCM or EtOAc. Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Self-Validation: The addition of bicarbonate will cause effervescence (CO₂ evolution) as it neutralizes the acid. Continue adding until the effervescence ceases, confirming complete neutralization.

-

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification and Quality Control

The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel. The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 1.2, ensuring the absence of starting carboxylic acid.

Chemical Reactivity and Strategic Derivatization

This compound is a valuable synthetic intermediate precisely because its two functional groups offer orthogonal reactivity, allowing for selective and strategic molecular elaboration.

Reactions at the C6-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C6 position is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building molecular diversity.

Caption: Key cross-coupling reactions at the C6-bromo position.

-

Significance: These reactions enable the rapid synthesis of large libraries of analogs where the C6 position is varied with different aryl, heteroaryl, or amino groups. This systematic modification is crucial for probing structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). The presence of bromine at C6 is often linked to enhanced biological activity in quinoline-based compounds.[8]

Transformations of the C8-Ester Group

The methyl ester at the C8 position provides a second site for chemical modification, typically involving nucleophilic acyl substitution or reduction.

-

Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) followed by acidic work-up readily converts the ester back to the carboxylic acid. This is often done to improve solubility or to introduce a key hydrogen bond donor/acceptor group for target interaction.

-

Amidation: The ester can be converted directly to a wide range of amides by heating with a primary or secondary amine, sometimes requiring a catalyst. This transformation is fundamental for modulating polarity and metabolic stability.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol (6-bromo-8-(hydroxymethyl)quinoline). This introduces a new functional group and changes the local geometry.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a starting material for novel therapeutics. The quinoline core is present in a wide array of drugs with diverse pharmacological activities.[1][9]

Potential Therapeutic Targets

Based on the known activities of structurally related quinoline derivatives, compounds derived from this scaffold are promising candidates for investigation in several key therapeutic areas:

-

Oncology: Many quinoline-based molecules function as kinase inhibitors or topoisomerase inhibitors.[8] The planar quinoline ring is well-suited for intercalation into DNA or binding within the ATP-binding pocket of kinases.[8]

-

Infectious Diseases: The quinoline scaffold is famous for its role in antimalarial drugs (e.g., chloroquine) and has shown promise in the development of new antibacterial and antiviral agents.[1]

Logic for Structure-Activity Relationship (SAR) Exploration

This building block is ideally suited for a systematic SAR campaign. A medicinal chemist can use the orthogonal reactivity to explore chemical space efficiently.

Caption: Systematic SAR exploration from the core scaffold.

By first creating a library of diverse C6-substituted analogs and then, for the most active hits, modifying the C8-ester to fine-tune physicochemical properties (solubility, polarity, metabolic stability), researchers can efficiently navigate the path toward a lead compound.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, characterized by predictable spectroscopic signatures, can be synthesized through reliable, field-proven methods. The compound's true power lies in its dual reactive centers, which provide chemists with the flexibility to generate vast libraries of novel compounds. For researchers in drug discovery, this molecule represents a promising and highly efficient starting point for developing next-generation therapeutics targeting a range of diseases from cancer to microbial infections.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Bromo-8-methylquinoline | 178396-31-1 [sigmaaldrich.com]

- 4. This compound(1266728-34-0) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

An In-depth Technical Guide to Methyl 6-bromoquinoline-8-carboxylate (CAS: 1266728-34-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of Methyl 6-bromoquinoline-8-carboxylate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. Within this important class of heterocycles, this compound emerges as a valuable and versatile building block for drug discovery and development.

This technical guide offers a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, spectral characterization, reactivity, and potential applications. The insights provided herein are intended to empower researchers to leverage the unique attributes of this molecule in the design and synthesis of novel therapeutic agents and functional materials.

Core Properties of this compound

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization. This section outlines the key physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1266728-34-0 | [2] |

| Molecular Formula | C₁₁H₈BrNO₂ | [3] |

| Molecular Weight | 266.09 g/mol | [3] |

| Appearance | Predicted to be a solid | [3] |

| Predicted pKa | 2.38 ± 0.20 | |

| Predicted LogP | 2.78 | [3] |

Synthesis and Mechanistic Considerations

The primary route to this compound is through the esterification of its corresponding carboxylic acid, 6-bromoquinoline-8-carboxylic acid. The commercial availability of this precursor makes the synthesis of the title compound a straightforward process for most research laboratories.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The use of the alcohol as the solvent drives the equilibrium towards the formation of the ester.[5]

Materials:

-

6-bromoquinoline-8-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinoline-8-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Anhydrous Methanol: The reaction produces water as a byproduct. Using an anhydrous alcohol and a drying tube on the condenser helps to shift the equilibrium towards the product side.

-

Excess Methanol: Using methanol as the solvent ensures it is in large excess, further driving the reaction to completion according to Le Chatelier's principle.

-

Strong Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

Spectroscopic Characterization

Accurate structural elucidation is critical for ensuring the identity and purity of a synthesized compound. The following section details the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

-

A singlet for the methyl ester protons (-OCH₃).

-

A series of aromatic protons in the quinoline ring system, with chemical shifts and coupling constants characteristic of the substitution pattern. The protons on the pyridine ring and the benzene ring will show distinct splitting patterns.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[7]

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

C-Br stretch: Typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the compound.[7]

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Synthetic Potential

This compound possesses two key functional groups that can be selectively manipulated to generate a diverse library of more complex molecules: the bromo substituent and the methyl ester.

Reactions at the Bromine Position

The bromine atom on the quinoline ring is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or vinyl substituents.[8]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a wide range of amino-quinoline derivatives.[8]

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

Reactions Involving the Ester Group

The methyl ester at the 8-position can undergo several transformations:

-

Hydrolysis: Saponification with a base (e.g., NaOH, KOH) will yield the parent 6-bromoquinoline-8-carboxylic acid.

-

Amidation: Reaction with amines can form the corresponding amides. This is often facilitated by activating the carboxylic acid (after hydrolysis) or by direct aminolysis under certain conditions.

-

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (6-bromoquinolin-8-yl)methanol.

Logical Flow of Synthetic Transformations

Caption: Potential synthetic transformations of this compound.

Applications in Research and Drug Discovery

While specific, published applications of this compound are not extensively documented, its structural motifs are present in compounds with significant biological activity. The quinoline core is a well-established pharmacophore with applications in treating a range of diseases, including cancer and infectious diseases.[9] The bromo and ester functionalities of the title compound make it an ideal starting point for the synthesis of libraries of novel quinoline derivatives for high-throughput screening.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology.

-

Antiparasitic Agents: Quinolines are the basis for several antimalarial drugs, and novel derivatives are continually being explored for their efficacy against parasitic infections.[1]

-

DNA Intercalating Agents: The planar nature of the quinoline ring system allows for intercalation into DNA, a mechanism of action for some anticancer drugs.

-

PARP-1 Inhibitors: Quinoline-8-carboxamides have been identified as a new class of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are of interest in cancer therapy.[10]

Safety and Handling

-

Hazard Profile: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its readily available precursor and the versatile reactivity of its bromo and ester functionalities provide a robust platform for the generation of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and synthetic potential, with the aim of facilitating its use in the development of the next generation of therapeutics and functional materials.

References

- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 220844-76-8 | Methyl 7-bromoquinoline-4-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. jackwestin.com [jackwestin.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound(1266728-34-0) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

Methyl 6-bromoquinoline-8-carboxylate: A Versatile Scaffold for Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 6-bromoquinoline-8-carboxylate is a heterocyclic compound of significant interest, serving as a pivotal building block in the fields of medicinal chemistry and materials science. The quinoline core is a well-established "privileged structure," known to form the foundation of numerous pharmacologically active agents.[1][2] The strategic placement of a bromine atom and a methyl ester group on this scaffold provides two distinct and highly valuable reactive handles for synthetic diversification. This guide offers a comprehensive technical overview of its core properties, a validated synthesis protocol, analytical characterization methodologies, and a detailed exploration of its applications as a versatile intermediate in drug discovery, with a focus on enabling robust Structure-Activity Relationship (SAR) studies.

Core Molecular Profile

This compound is a substituted quinoline derivative. Its identity and fundamental properties are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1266728-34-0 | [3][4] |

| Molecular Formula | C₁₁H₈BrNO₂ | [3][4][5][6] |

| Molecular Weight | 266.09 g/mol | [3][4][5] |

| Monoisotopic Mass | 264.97384 Da | [3] |

| Appearance | Solid (Predicted) | [7] |

| Predicted pKa | 2.38 ± 0.20 |[3] |

Caption: 2D Structure of this compound.

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Expertise in Action: The Rationale Behind Fischer Esterification

The choice of Fischer esterification is deliberate. It is a cost-effective and scalable method that proceeds by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows methanol, a relatively weak nucleophile, to attack efficiently. The use of a strong acid catalyst, such as sulfuric or methanesulfonic acid, in excess methanol drives the equilibrium toward the ester product, ensuring a high yield. A similar protocol has been successfully employed for the synthesis of the 2-carboxylate isomer.[8]

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 6-bromoquinoline-8-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.

-

Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Neutralization: After completion, cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure. The remaining residue is carefully poured into a beaker of ice-water and neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Trustworthiness Check: Neutralization is critical to deprotonate any remaining acid and precipitate the water-insoluble ester product, facilitating its separation from the aqueous phase.

-

-

Extraction: Extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1pchem.com [1pchem.com]

- 5. 8-Bromo-6-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 6-bromoquinoline-3-carboxylate|lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Structure and Properties of Methyl 6-bromoquinoline-8-carboxylate

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides a detailed technical examination of Methyl 6-bromoquinoline-8-carboxylate, a functionalized quinoline derivative that serves as a versatile building block in the synthesis of novel chemical entities. We will dissect its core molecular structure, propose a rational synthetic pathway grounded in established chemical principles, and provide a comprehensive analysis of its spectroscopic signature. Furthermore, this document explores the compound's chemical reactivity and its potential applications in drug discovery, offering field-proven insights for professionals engaged in the development of next-generation therapeutics.[2][3]

Core Molecular Profile

This compound is a heterocyclic aromatic compound featuring a quinoline core. The structure is specifically substituted with a bromine atom at the 6-position and a methyl ester (carboxylate) group at the 8-position. This precise arrangement of functional groups dictates its chemical behavior and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1266728-34-0 | [4][5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [4][5][6] |

| Molecular Weight | 266.09 g/mol | [4][5][6] |

| Exact Mass | 264.97384 Da | [4] |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1N=CC=C2C=C(Br)C=C2 | [7] |

Rationale for Synthesis: A Proposed Pathway

While specific proprietary syntheses may vary, a robust and logical pathway for this compound can be devised from fundamental organic reactions. The overall strategy involves the initial formation of the core heterocyclic acid followed by a standard esterification.

Caption: Proposed two-stage synthetic workflow for the target compound.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of the carboxylic acid precursor to the final methyl ester, a reliable and widely used transformation. A similar procedure has been documented for the synthesis of the 2-carboxylate isomer.[8]

Causality Behind Choices:

-

Acid Catalyst (H₂SO₄ or MeSO₃H): The reaction is acid-catalyzed because protonation of the carbonyl oxygen on the carboxylic acid makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Methanol as Solvent and Reagent: Using methanol in large excess serves a dual purpose. It acts as the solvent and, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product by ensuring a high concentration of one of the reactants.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Neutralization: Adding a weak base like sodium bicarbonate after the reaction is complete quenches the strong acid catalyst. This step is crucial as it deprotonates any remaining acid and the product, causing the neutral, less polar ester to precipitate from the aqueous-methanolic solution, facilitating its isolation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-bromoquinoline-8-carboxylic acid (1.0 eq) in methanol (approx. 0.5 M concentration), add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid (0.1-0.2 eq).[8]

-

Heating: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Isolation: The resulting suspension is typically stirred at a reduced temperature (e.g., 0-5 °C) to maximize precipitation. The solid product is collected by vacuum filtration.

-

Purification: Wash the filter cake with cold water and then a minimal amount of cold methanol to remove residual salts and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.

Structural Elucidation: The Spectroscopic Signature

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The following data represents the expected analytical signature for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework.[9][10]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.9 - 9.1 | dd | 1H | H-2 | Deshielded by adjacent nitrogen. |

| ~ 8.2 - 8.4 | d | 1H | H-4 | Aromatic proton on the pyridine ring. |

| ~ 8.0 - 8.2 | d | 1H | H-5 | Influenced by the ester group at C8. |

| ~ 7.8 - 8.0 | d | 1H | H-7 | Adjacent to the bromine at C6. |

| ~ 7.5 - 7.7 | dd | 1H | H-3 | Coupled to H-2 and H-4. |

| ~ 4.0 | s | 3H | -OCH₃ | Characteristic singlet for methyl ester protons. |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 165 - 170 | C=O (Ester Carbonyl) |

| ~ 120 - 155 | Aromatic Carbons (9 signals) |

| ~ 52 - 54 | -OCH₃ (Methyl Carbon) |

Standard NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]

-

Spectrometer Setup: Lock and shim the spectrometer on the solvent's deuterium signal to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typical.[11]

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a significantly larger number of scans are required to achieve an adequate signal-to-noise ratio.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1730 - 1715 | Strong | C=O Stretch | Ester Carbonyl |

| 1600 - 1450 | Medium-Strong | C=C / C=N Stretch | Quinoline Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |

| ~ 600 - 500 | Medium | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition, with the bromine atom providing a distinctive isotopic signature.[11]

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z Value | Interpretation | Rationale |

|---|---|---|

| 265 / 267 | [M]⁺ / [M+2]⁺ | Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br).[11] |

| 234 / 236 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 206 / 208 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 127 | [M - Br - COOCH₃]⁺ | Loss of both the bromine and ester functionalities. |

Reactivity and Applications in Drug Discovery

This compound is not merely a static structure but a dynamic tool for chemical synthesis. Its value lies in the strategic placement of reactive handles that allow for predictable and versatile chemical modifications.

Caption: Key reactivity sites on the this compound scaffold.

-

C-Br Bond at Position 6: This is arguably the most valuable functional handle. The aryl bromide is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, alkyl, vinyl, alkynyl, or amino groups, enabling rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[13]

-

Ester Group at Position 8: The methyl ester can be readily hydrolyzed under basic or acidic conditions to revert to the corresponding carboxylic acid. This acid is a key intermediate for forming amides via coupling with various amines, a common strategy in drug design to modulate solubility, cell permeability, and target engagement.

-

Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic. It can be oxidized to an N-oxide, a transformation known to alter the electronic properties and metabolic profile of the ring system, or quaternized with alkyl halides.[14]

The presence of both an electrophilic center (the C-Br bond for coupling) and a modifiable nucleophilic precursor (the ester group) makes this compound an ideal starting point for exploring chemical space around the quinoline core, which is implicated in a vast range of biological activities, including roles as kinase inhibitors, anti-infective agents, and anti-inflammatory drugs.[3][15]

Conclusion

This compound is a well-defined chemical entity whose structure has been designed for maximum synthetic utility. Its characterization is straightforward using standard spectroscopic methods, each providing a piece of a self-validating analytical puzzle. For researchers in drug discovery, this molecule represents a highly valuable platform. Its strategically placed functional groups—a cross-coupling-ready bromide and a versatile carboxylate ester—provide two orthogonal points for diversification, enabling the efficient and logical synthesis of novel compound libraries aimed at a multitude of biological targets.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1pchem.com [1pchem.com]

- 6. 8-Bromo-6-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. Methyl 6-bromoquinoline-3-carboxylate|lookchem [lookchem.com]

- 8. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Core Technical Guide to Methyl 6-bromoquinoline-8-carboxylate for Advanced Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Methyl 6-bromoquinoline-8-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. We will move beyond basic data to explore the strategic application of this molecule, focusing on the causality behind experimental design and its role as a versatile scaffold for developing novel therapeutics.

Core Compound Identity and Nomenclature

The formal IUPAC name for the compound is This compound . This nomenclature precisely defines the molecular architecture: a quinoline ring system substituted with a bromine atom at the 6th position and a methyl carboxylate group at the 8th position.

The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets. The specific functionalization of this compound—a bromine atom and a methyl ester—provides strategic advantages for synthetic derivatization and structure-activity relationship (SAR) studies.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the core properties of a compound is fundamental to its application in experimental settings. The data presented below serves to confirm the identity, purity, and stability of this compound.

Physicochemical Data

This table summarizes key physical and chemical properties. These values are crucial for determining appropriate solvents, reaction conditions, and potential metabolic pathways.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 266.09 g/mol | |

| CAS Number | 1266728-34-0 | |

| Appearance | Solid (Predicted) | [2] |

| Predicted pKa | 2.38 ± 0.20 |

Spectroscopic Data Summary

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity. While raw spectra should be consulted for detailed analysis, the following table outlines the expected results from standard analytical techniques.[3]

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring system and a singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | Resonances for eleven distinct carbon atoms, including those of the quinoline core, the ester carbonyl, and the methyl group. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ester), aromatic C=C and C=N stretching, and C-Br stretching. |

| Mass Spectrometry | A distinct isotopic pattern for the molecular ion peak [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Synthesis and Derivatization Strategy

This compound is a valuable synthetic intermediate. Its preparation and subsequent modification are key to its utility in drug discovery.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the synthesis of the title compound from its corresponding carboxylic acid, 6-bromoquinoline-8-carboxylic acid.[4] The chosen method, Fischer esterification, is a robust and scalable acid-catalyzed reaction.

Rationale: The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. Using methanol as the solvent ensures a large excess of the reactant, driving the equilibrium towards the product side.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 6-bromoquinoline-8-carboxylic acid (1.0 eq).

-

Solvent and Catalyst: Add anhydrous methanol (serving as both reactant and solvent) to create a slurry. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

References

biological activity of quinoline derivatives

An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives

Authored by a Senior Application Scientist

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents one of the most significant structural motifs in drug discovery.[1][2] Its unique electronic properties, arising from the nitrogen atom which makes the ring system electron-deficient, allow for a wide range of chemical modifications.[3][4] This synthetic versatility has enabled medicinal chemists to generate vast libraries of derivatives, exploring their potential against a multitude of biological targets.[2][3][5] From the historical success of quinine as an antimalarial to modern targeted cancer therapies, the quinoline nucleus is a testament to the power of scaffold-based drug design.[1][6][7]

This guide provides an in-depth exploration of the primary biological activities of quinoline derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to delve into the underlying mechanisms of action, present field-proven experimental protocols for their evaluation, and explain the causal logic behind key methodological choices, ensuring a blend of technical accuracy and practical insight.

Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Quinoline derivatives have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer.[8][9] Their mechanisms are diverse, ranging from the inhibition of critical signaling pathways to direct interference with cellular machinery essential for proliferation and survival.[3][9][10]

Core Mechanisms of Action

A significant number of quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are pivotal in regulating cellular processes like proliferation, survival, and angiogenesis.[10][11][12]

-

Tyrosine Kinase Inhibition: Many quinoline derivatives are designed to compete with ATP at the kinase domain of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[4][13] Overactivation of these receptors is a common driver in many cancers. By blocking these pathways, quinoline inhibitors can halt tumor growth and angiogenesis. Several approved drugs, such as Bosutinib and Lenvatinib, feature a quinoline core.[4][12]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Certain quinoline-chalcone hybrids and other derivatives have been shown to effectively inhibit key nodes in this cascade, such as PI3K and mTOR, leading to cell cycle arrest and apoptosis.[4][11]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Quinoline derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex.[3][10] This leads to irreparable DNA strand breaks and triggers apoptosis.

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some quinoline compounds bind to tubulin, disrupting microtubule dynamics, which arrests the cell cycle in the G2/M phase and induces programmed cell death.[3][11]

Signaling Pathway: The PI3K/Akt/mTOR Cascade

The diagram below illustrates a simplified view of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell survival and proliferation, and a key target for many quinoline-based inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway targeted by quinoline inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assessment (CellTiter-Glo® Assay)

To evaluate the anticancer potential of novel quinoline derivatives, a primary screen to measure cytotoxicity or cell viability is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[14][15]

Causality Behind Choices:

-

Why ATP Measurement? ATP levels correlate directly with the number of viable cells. A decrease in ATP is a hallmark of cytotoxicity or cytostatic activity. This method is faster and often more sensitive than colorimetric assays (e.g., MTT).[15]

-

Why a Plate-Based Assay? Using 96- or 384-well plates allows for high-throughput screening of multiple compounds at various concentrations simultaneously, which is crucial for determining dose-response curves and IC50 values.[8][14]

-

Why Controls?

-

Vehicle Control (e.g., 0.1% DMSO): This is critical to ensure that the solvent used to dissolve the quinoline compound does not have its own cytotoxic effect. It represents 100% cell viability.

-

Positive Control (e.g., Doxorubicin): A known anticancer drug is used to validate that the assay system (cells, reagents) is responding correctly to a cytotoxic agent.[9]

-

No-Cell Control: Wells with only media and reagent provide the background luminescence, which must be subtracted from all other readings for accurate data.

-

Step-by-Step Methodology:

-

Cell Seeding: a. Culture cancer cells (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO2). b. Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer or automated cell counter). c. Dilute the cell suspension to a predetermined optimal density (e.g., 5,000 cells/100 µL) in the appropriate culture medium. The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase during the experiment.[16] d. Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence readings. Opaque walls prevent well-to-well signal crosstalk. e. Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

Compound Treatment: a. Prepare a stock solution of the quinoline derivative (e.g., 10 mM in DMSO). b. Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 100 µM to 0.01 µM). c. Add the compound dilutions (e.g., 1 µL) to the corresponding wells. Also, add vehicle control and positive control to their designated wells. d. Incubate the plate for a specified exposure time (typically 48 or 72 hours).

-

Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate-reading luminometer.

-

Data Analysis: a. Subtract the average background luminescence (no-cell control) from all other readings. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percent viability against the log of the compound concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Workflow for Anticancer Screening

The following diagram outlines a typical workflow for screening and validating quinoline derivatives for anticancer activity.

Caption: General workflow for anticancer drug discovery with quinolines.

Section 2: Antimicrobial Activity - Combating Infectious Diseases

Quinoline derivatives form the backbone of many important antimicrobial agents.[17] Their broad spectrum of activity includes potent effects against both bacteria and fungi, making them a fertile ground for the development of new therapeutics to combat infectious diseases and rising antimicrobial resistance.

Core Mechanisms of Action

-

Antibacterial: The most well-known antibacterial quinolines are the fluoroquinolones (e.g., Ciprofloxacin). Their primary mechanism involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By trapping these enzymes on the DNA, fluoroquinolones cause lethal double-strand breaks.[17] Other quinoline derivatives may act by inhibiting peptide deformylase (PDF), an essential bacterial enzyme, or by disrupting other cellular processes.[18][19]

-

Antifungal: The antifungal activity of quinoline derivatives can stem from various mechanisms, including the disruption of the fungal cell wall or membrane integrity, and interference with essential metabolic pathways.[20][18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[21] It is the gold standard for measuring the potency of a new antimicrobial compound. The broth microdilution method is a quantitative and reproducible technique for determining MIC values.[22][23]

Causality Behind Choices:

-

Why Broth Microdilution? This method is more quantitative than diffusion-based assays (e.g., disk diffusion) and is amenable to high-throughput screening in 96-well plates. It allows for the simultaneous testing of multiple compounds against multiple microbial strains.[22]

-

Why Standardized Inoculum? The final concentration of bacteria in each well must be standardized (typically to 5 x 10^5 CFU/mL). This is crucial for reproducibility. An inoculum that is too low may result in falsely low MICs, while an inoculum that is too high can lead to falsely high MICs. A 0.5 McFarland turbidity standard is used to approximate the correct starting cell density.[23]

-

Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? This specific medium is standardized for susceptibility testing. The concentration of divalent cations (Ca2+ and Mg2+) is controlled because these ions can affect the activity of certain classes of antibiotics.

Step-by-Step Methodology:

-

Inoculum Preparation: a. From a fresh agar plate (incubated 18-24 hours), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus). b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Plate Preparation: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). c. Add 50 µL of the compound stock (at 2x the highest desired final concentration) to the first well of a row. d. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading and Interpretation: a. After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control. b. Optionally, a growth indicator like resazurin can be added. A color change (e.g., blue to pink) indicates metabolic activity (growth). The MIC is the lowest concentration where the original color is retained.[24]

Antimicrobial Evaluation Workflow

Caption: Workflow for evaluating the antimicrobial activity of quinolines.

Section 3: Antimalarial Activity - A Legacy of Fighting Parasites

The history of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment, and synthetic 4-aminoquinolines like chloroquine and 8-aminoquinolines like primaquine have been cornerstones of antimalarial therapy for decades.[1][6][7]

Core Mechanism of Action

The primary target for blood-stage antimalarial quinolines is the parasite's food vacuole.[25]

-

Inside the human red blood cell, the Plasmodium parasite digests hemoglobin to obtain amino acids.

-

This process releases large quantities of toxic free heme.

-

The parasite protects itself by polymerizing the heme into an inert, crystalline substance called hemozoin (the malaria pigment).[26]

-

Quinoline drugs, which are weak bases, accumulate to high concentrations in the acidic food vacuole. Here, they bind to free heme, forming a complex that caps the growing hemozoin crystal.[25][27]

-

This inhibition of hemozoin formation leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[25][26]

Mechanism of Hemozoin Inhibition

Caption: Mechanism of action for quinoline antimalarials.

Quantitative Data Presentation

The efficacy of quinoline derivatives is often compared using their 50% inhibitory concentration (IC50) against different strains of Plasmodium falciparum.

| Quinoline Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (Sensitive) | 15 - 30 | [27] |

| Chloroquine | Dd2 (Resistant) | 150 - 300 | N/A |

| Mefloquine | 3D7 (Sensitive) | 20 - 40 | [6] |

| Compound 40b | 3D7 (Sensitive) | ~1.5 µM (0.62 µg/mL) | [27] |

| Compound 40a | 3D7 (Sensitive) | 250 | [27] |

Note: Values are approximate and can vary between studies.

Section 4: Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Quinoline derivatives have emerged as a promising class of anti-inflammatory agents, targeting key mediators and pathways in the inflammatory cascade.[28][29][30]

Core Mechanisms of Action

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[28][29]

-

Modulation of Signaling Pathways: Quinoline-based compounds can suppress the activation of critical pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[31] NF-κB controls the expression of numerous genes involved in the inflammatory response, including cytokines like TNF-α and IL-6.

-

Targeting Other Mediators: Derivatives have been developed to target other key players in inflammation, such as phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[28][29][32]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[33][34] It assesses the ability of a compound to reduce the edema (swelling) that forms following the injection of an irritant (carrageenan).

Causality Behind Choices:

-

Why Carrageenan? Carrageenan is a phlogistic agent that induces a well-characterized biphasic inflammatory response. The early phase (0-2 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration. This allows for some mechanistic insight; for example, a compound active only in the late phase may be a COX inhibitor.[33]

-

Why Paw Volume Measurement? The increase in paw volume is a direct, quantifiable measure of edema and the acute inflammatory response. A plethysmometer provides a precise and reproducible measurement.

-

Why a Positive Control? Using a standard anti-inflammatory drug like Indomethacin (a COX inhibitor) is essential to validate the model and provide a benchmark against which the test compound's activity can be compared.[34][35]

Step-by-Step Methodology:

-

Animal Acclimatization: a. Use rats (e.g., Wistar or Sprague-Dawley, 150-200g). b. Acclimatize animals to the laboratory conditions for at least one week before the experiment. c. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: a. Divide animals into groups (e.g., n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test compound groups (various doses). b. Administer the test compounds and controls via the desired route (e.g., oral gavage) 60 minutes before inducing inflammation.

-

Induction of Edema: a. Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0). b. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

Measurement and Data Analysis: a. Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours). b. Calculate the percentage of edema (swelling) at each time point for each animal: Edema (%) = [(Vt - V0) / V0] * 100. c. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100. d. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. ijmphs.com [ijmphs.com]

- 13. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 14. noblelifesci.com [noblelifesci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. actascientific.com [actascientific.com]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. drugs.com [drugs.com]

- 27. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benthamdirect.com [benthamdirect.com]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. pharmacy180.com [pharmacy180.com]

- 34. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]

- 35. scielo.br [scielo.br]

Methyl 6-bromoquinoline-8-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromoquinoline-8-carboxylate is a strategically functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry. The quinoline core is a well-established "privileged scaffold," known for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, chemical reactivity, and profound potential in the development of novel therapeutics. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols for its synthesis and subsequent derivatization through modern cross-coupling reactions, empowering researchers to leverage this molecule's full potential.

Core Physicochemical and Structural Properties

This compound is a solid organic compound whose structure features a quinoline ring system substituted with a bromine atom at the 6-position and a methyl ester at the 8-position. These two functional groups are the key to its synthetic versatility: the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the ester group can be readily modified or hydrolyzed.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈BrNO₂ | [3] |

| Molecular Weight | 266.09 g/mol | [3] |

| CAS Number | 1266728-34-0 | [3] |

| Predicted pKa | 2.38 ± 0.20 | [3] |

| Appearance | Solid (Predicted) | [4] |

| XLogP3-AA | 2.7 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step process: the formation of the precursor carboxylic acid followed by its esterification. While direct literature protocols for this specific isomer are sparse, a robust synthetic pathway can be designed based on established quinoline synthesis methodologies and standard organic transformations.

Proposed Synthesis of 6-bromoquinoline-8-carboxylic acid (Precursor)

The synthesis of the quinoline core is a classic challenge in organic chemistry. A plausible route to the precursor acid involves a modified Skraup or Combes synthesis starting from a suitably substituted aniline, followed by functional group manipulation. For instance, starting from 4-bromo-2-aminobenzoic acid, a reaction with an α,β-unsaturated aldehyde or ketone could yield the desired quinoline carboxylic acid backbone. Subsequent bromination, if necessary, would be directed by the existing substituents. A related synthesis for the 2-carboxylic acid isomer involves the hydrolysis of a 6-bromo-2-(tribromomethyl)quinoline intermediate, showcasing a reliable method for installing the carboxylic acid group.[5]

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Fischer Esterification

This protocol describes the reliable, acid-catalyzed esterification of the precursor carboxylic acid.[6] The mechanism involves the protonation of the carbonyl oxygen by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol.

Materials:

-

6-bromoquinoline-8-carboxylic acid (1.0 equiv)

-

Methanol (MeOH), anhydrous (20-50 equiv, serves as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 equiv, catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 6-bromoquinoline-8-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add concentrated sulfuric acid dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue addition until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate in vacuo to yield the crude this compound, which can be purified by column chromatography or recrystallization.

Caption: Simplified mechanism of Fischer Esterification.

Spectroscopic Characterization

Full spectral data for this compound is available from select chemical suppliers.[7] The expected spectral features are outlined below, providing a self-validating system for product confirmation.

| Data Type | Expected Features |

| ¹H NMR | Aromatic Protons (7.5-9.0 ppm): Several distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The electronic effects of the bromine and ester groups will influence their specific chemical shifts. Methyl Protons (~4.0 ppm): A sharp singlet integrating to 3 hydrogens, characteristic of the methyl ester (-OCH₃) group.[8] |

| ¹³C NMR | Carbonyl Carbon (~165-170 ppm): A signal for the ester carbonyl carbon. Aromatic Carbons (120-150 ppm): Multiple signals corresponding to the carbons of the quinoline ring. The carbon attached to the bromine (C6) will be shifted relative to an unsubstituted quinoline. Methyl Carbon (~52 ppm): A signal for the methyl ester carbon. |

| Mass Spec. | Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). For this molecule, this would appear at m/z ≈ 265 and 267. |

Reactivity and Synthetic Utility in Drug Development

The true value of this compound lies in its capacity to serve as a versatile intermediate. The C6-Br bond is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Caption: Key synthetic transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a cornerstone of modern synthesis, allowing for the formation of C-C bonds between aryl halides and boronic acids.[9][10] This is invaluable for constructing biaryl systems, which are common motifs in kinase inhibitors and other targeted therapies.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from protocols for similar bromoquinoline substrates[11])

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the 6-aryl-quinoline-8-carboxylate product.

Caption: The catalytic cycle of the Suzuki reaction.[12][13]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The ability to form C-N bonds is critical in medicinal chemistry, as the amine functionality is ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a powerful method to couple aryl halides with a vast range of primary and secondary amines.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination (Adapted from protocols for similar bromoquinoline substrates[16])

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

-

Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add the this compound and the desired amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate and purify by flash column chromatography to obtain the 6-amino-quinoline-8-carboxylate product.

Caption: The catalytic cycle of Buchwald-Hartwig amination.[17][18]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined reactive sites allow for predictable and efficient derivatization through powerful synthetic methods like Suzuki and Buchwald-Hartwig couplings. By providing access to novel chemical space around the proven quinoline scaffold, this intermediate empowers researchers to construct libraries of compounds for screening against a wide range of biological targets, from kinases in oncology to enzymes in infectious disease pathogens. The robust protocols and clear mechanistic understanding presented in this guide serve as a foundation for its effective application, accelerating the journey from a synthetic building block to a potential life-saving therapeutic.

References

- 1. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. jackwestin.com [jackwestin.com]

- 7. This compound(1266728-34-0) 1H NMR [m.chemicalbook.com]

- 8. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. ias.ac.in [ias.ac.in]

The Bromoquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Abstract